4-Cyclohexyl-2,6-difluoroaniline
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Overview
Description
4-Cyclohexyl-2,6-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by fluorine atoms, and a cyclohexyl group is attached to the 4 position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 4-Cyclohexyl-2,6-difluoroaniline typically involves the following steps:
Partial Fluorine Exchange: Starting from 1,2,3-trichlorobenzene, a partial fluorine exchange is performed to obtain a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Selective Reduction: The mixture undergoes selective reduction to convert the undesired 2,3-difluorochlorobenzene into ortho-difluorobenzene.
Amination: The desired 2,6-difluorochlorobenzene is then aminated to produce 2,6-difluoroaniline.
Cyclohexylation: Finally, the 2,6-difluoroaniline is reacted with cyclohexyl halide under suitable conditions to yield this compound.
Chemical Reactions Analysis
4-Cyclohexyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Cyclohexyl-2,6-difluoroaniline has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of aniline derivatives.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways . The cyclohexyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-Cyclohexyl-2,6-difluoroaniline can be compared with other similar compounds, such as:
2,6-Difluoroaniline: Lacks the cyclohexyl group, making it less lipophilic and potentially less bioavailable.
4-Bromo-2,6-difluoroaniline:
2,4-Difluoroaniline: Has fluorine atoms at different positions, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
QCJBSULUPFKXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
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